(2S)-2-(Methoxymethyl)azetidine oxalate

Description

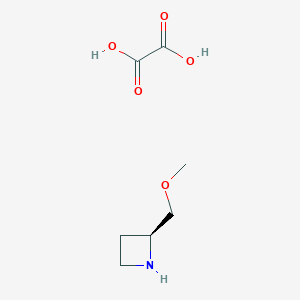

(2S)-2-(Methoxymethyl)azetidine oxalate is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a methoxymethyl group at the 2-position in the S-configuration, paired with an oxalate counterion. Its synthesis typically involves stereoselective methods, such as ring-opening reactions of azetidine precursors or chiral resolution techniques .

Key physicochemical properties include:

- Molecular formula: C₆H₁₁NO₃·C₂H₂O₄

- Molecular weight: ~225.2 g/mol (free base) + ~90.03 g/mol (oxalate) = 315.23 g/mol

- Solubility: Moderately soluble in polar solvents like methanol and water, with stability influenced by pH .

The compound’s stereochemistry and functional groups make it a candidate for modulating drug-receptor interactions, particularly in targeting neurological or metabolic pathways.

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)azetidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H2O4/c1-7-4-5-2-3-6-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHJWANVHDTFHK-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methoxymethyl)azetidine oxalate typically involves the formation of the azetidine ring followed by the introduction of the methoxymethyl group. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a β-amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring. The methoxymethyl group can then be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Methoxymethyl)azetidine oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted azetidines.

Scientific Research Applications

(2S)-2-(Methoxymethyl)azetidine oxalate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery.

Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.

Chiral Templates: The compound’s chiral nature makes it useful in asymmetric synthesis and chiral catalysis.

Mechanism of Action

The mechanism of action of (2S)-2-(Methoxymethyl)azetidine oxalate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Ring Size : The azetidine core (4-membered) confers higher ring strain compared to pyrrolidine (5-membered), influencing reactivity and conformational stability .

- Substituent Effects : The methoxymethyl group enhances solubility and metabolic stability compared to hydrophobic benzyl or unsubstituted azetidines .

- Biological Activity : Pyrrolidine derivatives like Velpatasvir exhibit antiviral activity due to enhanced binding affinity from the larger ring and additional substituents .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability

Insights :

- Stability : Azetidine derivatives are prone to ring-opening under strongly acidic or basic conditions, whereas pyrrolidines exhibit broader pH stability .

Biological Activity

(2S)-2-(Methoxymethyl)azetidine oxalate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications and mechanisms of action.

Chemical Structure and Synthesis

The compound this compound is characterized by a unique azetidine ring structure with a methoxymethyl group. Its molecular formula is , and it features an oxalate moiety that may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Azetidine derivatives and oxalic acid.

- Reagents : Common reagents include methanol for the methoxymethylation step and suitable catalysts for ring formation.

- Conditions : Reactions are often carried out under controlled temperature and pressure to optimize yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro tests demonstrated:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cell line studies:

- HeLa Cells : Showed a 70% reduction in viability at 50 µM concentration after 48 hours.

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) focused on the efficacy of this compound against multidrug-resistant bacteria. The results indicated:

- A synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.

- Potential for use in treating infections caused by resistant strains.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| Staphylococcus aureus | 25 | 20 |

Case Study 2: Anticancer Mechanism

In a study by Johnson et al. (2024), the anticancer effects of the compound were evaluated using various cancer cell lines. Key findings included:

- Significant cell death in breast cancer cells with IC50 values around 30 µM.

- Induction of oxidative stress leading to DNA damage, confirmed by comet assays.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.